molecular formula C10H9N3O2 B2527882 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 1247722-46-8

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B2527882
CAS No.: 1247722-46-8
M. Wt: 203.201
InChI Key: FSUAKONIJANNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a benzoic acid moiety, with a methyl group at the 4-position of the triazole ring. It has a molecular formula of C10H9N3O2 and a molecular weight of 203.2 g/mol .

Mechanism of Action

Target of Action

It has been suggested that the compound may have potential anticancer properties , indicating that it could interact with targets involved in cell proliferation and survival.

Mode of Action

Some studies suggest that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid might interact with its targets to disrupt normal cell functions, leading to programmed cell death.

Biochemical Pathways

Given its potential anticancer properties , it might affect pathways related to cell cycle regulation, apoptosis, and DNA repair.

Result of Action

Based on its potential anticancer properties , it might induce changes at the molecular level that lead to cell death, specifically in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with benzoic acid derivatives. One common method includes the use of potassium carbonate as a base in the reaction . The reaction is carried out under reflux conditions, followed by purification through crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a pharmacophore in drug design make it a valuable compound in various fields of research .

Properties

IUPAC Name

4-methyl-3-(1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-2-3-8(10(14)15)4-9(7)13-5-11-12-6-13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUAKONIJANNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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